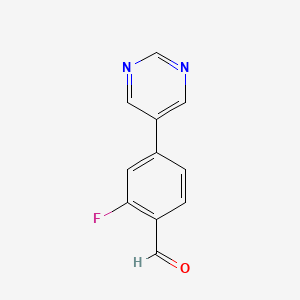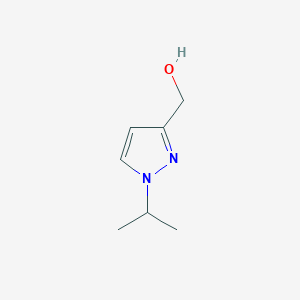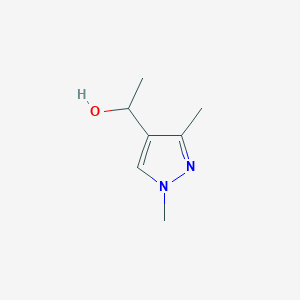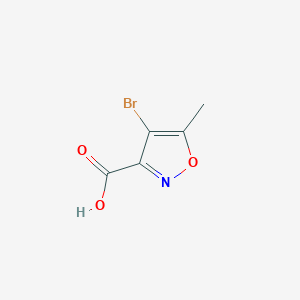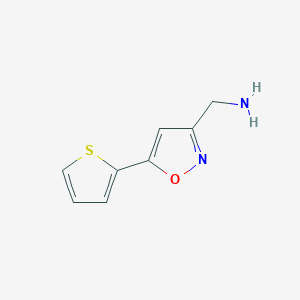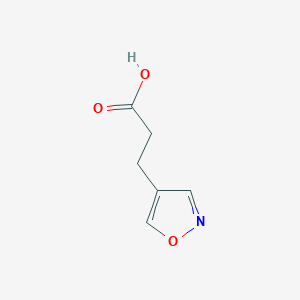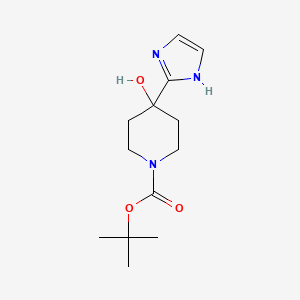
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
概要
説明
“tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound used for R&D purposes . It is also known as Bilastine impurity .
Synthesis Analysis
The synthesis of potential impurities of bilastine, a well-tolerated, nonsedating H1 receptor antihistamine, has been described . The synthesis involves the formation of several impurities, including 2-amino-2-methylpropyl 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl)phenyl]-2-methyl propanoate (bilastine open-ring ester) and 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl) ethyl) phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) .Molecular Structure Analysis
The molecular formula of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .Chemical Reactions Analysis
During the manufacturing of bilastine, the formation of 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl)ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) was identified at a level of 0.05–0.15% by HPLC .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 497.1±38.0 °C, and its predicted density is 1.184±0.06 g/cm3 .科学的研究の応用
Synthetic Methodologies and Intermediates
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib intermediates, demonstrating its critical role in the preparation of compounds with potential anticancer properties (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt]. Additionally, the chemical has been involved in the development of molecules designed for antibacterial and anthelmintic activities, indicating its versatility in drug development (Sanjeevarayappa et al., 2015)[https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt].
Chemical Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies, aiming to explore its properties and potential applications further. Research has shown its use in creating novel compounds through diverse synthetic routes, with detailed characterization including spectral and X-ray diffraction studies to confirm its structure (Didierjean et al., 2004)[https://consensus.app/papers/tertbutyl-didierjean/4c023ac1a921529ba965c8a3bf2bbaad/?utm_source=chatgpt]. Such studies underscore the compound's significance in the field of organic chemistry and materials science.
Biological Activity and Application
Though direct applications in biological systems or therapeutic uses for tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate itself were not found, derivatives and related compounds have been evaluated for various biological activities. The research has mainly focused on the synthesis and potential application of related compounds, indicating the broader relevance of this compound in synthesizing biologically active molecules (Emandi et al., 2018)[https://consensus.app/papers/fluorescent-imidazolebased-chemosensors-detection-emandi/66f1980f2d6d52c594a04cd381a0bac5/?utm_source=chatgpt].
Structural Studies and Derivatives
Further structural analyses, including X-ray diffraction studies, have provided detailed insights into the molecular configuration of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. These studies are crucial for understanding the compound's interaction potential and stability, which are essential for its application in more complex chemical syntheses and potential pharmaceutical applications (Dhanalakshmi et al., 2018)[https://consensus.app/papers/structure-hirshfeld-surface-analysis-dhanalakshmi/a5732dbab74a50a2bffc4ed7318a39b2/?utm_source=chatgpt].
作用機序
Imidazole, a five-membered heterocyclic moiety that is part of the structure of this compound, is known for its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
将来の方向性
Imidazole, a component of this compound, has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, compounds containing imidazole moiety may have potential for future drug development .
特性
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUXQAPBSMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
